molecular formula C9H16Cl2N2O2 B2638613 (2,4-Dimethoxybenzyl)hydrazine Dihydrochloride CAS No. 2093977-97-8

(2,4-Dimethoxybenzyl)hydrazine Dihydrochloride

Cat. No.: B2638613
CAS No.: 2093977-97-8
M. Wt: 255.14
InChI Key: KGSNTXURCGYSCM-UHFFFAOYSA-N
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Description

(2,4-Dimethoxybenzyl)hydrazine Dihydrochloride is a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its primary research application is in the synthesis of various nitrogen-containing heterocycles and complex molecules. The compound is particularly significant in the development of pharmacologically active compounds , where the hydrazine moiety can be leveraged to construct pyrazole, indazole, and other privileged scaffolds. The 2,4-dimethoxybenzyl (DMB) group often serves as a protecting group for hydrazines, which can be selectively removed under mild acidic conditions, a strategy detailed in synthetic methodologies for protecting group chemistry . This reagent is essential for researchers exploring new reaction pathways and for the preparation of compound libraries for biological screening. As a dihydrochloride salt, it offers improved stability and handling properties compared to the free base. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can rely on its high purity for consistent and reproducible results in their synthetic campaigns.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.2ClH/c1-12-8-4-3-7(6-11-10)9(5-8)13-2;;/h3-5,11H,6,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSNTXURCGYSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNN)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093977-97-8
Record name [(2,4-dimethoxyphenyl)methyl]hydrazine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride typically involves the reaction of (2,4-Dimethoxybenzyl)chloride with hydrazine hydrate. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a solid and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxybenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce simpler hydrazine derivatives .

Scientific Research Applications

Pharmaceutical Research

(2,4-Dimethoxybenzyl)hydrazine dihydrochloride is primarily utilized as an intermediate in drug synthesis. Its ability to form hydrazones allows for the creation of complex organic molecules that can serve as potential therapeutic agents. Research indicates that compounds with similar structures may exhibit antitumor properties, suggesting its role in cancer treatment development .

Antimicrobial Activity

Studies have demonstrated that (2,4-Dimethoxybenzyl)hydrazine dihydrochloride exhibits significant antimicrobial activity. It has been evaluated against various microbial strains, showing effectiveness as a potential antimicrobial agent due to its ability to inhibit bacterial growth .

Anti-Proliferative Effects

Recent investigations have highlighted the anti-proliferative effects of derivatives related to (2,4-Dimethoxybenzyl)hydrazine dihydrochloride on human tumor cell lines such as HL-60 (human promyelocytic leukemia), HT-29 (colorectal cancer), and MCF7 (breast cancer). The compound's derivatives were assessed using the MTT assay, revealing promising results in inhibiting cell proliferation at specific concentrations .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialVarious bacterial strainsInhibition of growth
Anti-ProliferativeHL-60, HT-29, MCF7 cell linesReduced cell viability
Enzyme InhibitionUreaseCompetitive inhibition

Case Study 1: Antitumor Activity

In a study focusing on the synthesis of novel hydrazone derivatives from (2,4-Dimethoxybenzyl)hydrazine dihydrochloride, researchers evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 20 µM against HL-60 cells, suggesting potent antitumor activity and warranting further exploration for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating its potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (2,4-dimethoxybenzyl)hydrazine dihydrochloride with structurally similar hydrazine dihydrochloride derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Applications Stability Notes
(2,4-Dimethoxybenzyl)hydrazine dihydrochloride C₉H₁₄Cl₂N₂O₂ 265.13 g/mol 2,4-dimethoxybenzyl Peptide synthesis, linker chemistry Stable under acidic conditions
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂ 209.11 g/mol Phenethyl Neurotransmitter synthesis (e.g., phenelzine) Hygroscopic; requires anhydrous storage
(4-Methoxybenzyl)hydrazine dihydrochloride C₈H₁₂Cl₂N₂O 223.10 g/mol 4-methoxybenzyl Intermediate in drug discovery Moderate stability; sensitive to light
1,2-Dimethylhydrazine dihydrochloride C₂H₁₀Cl₂N₂ 157.03 g/mol Methyl groups at N1 and N2 Carcinogenicity studies Highly unstable; carcinogenic
(2-Fluoro-4-methylphenyl)hydrazine hydrochloride C₇H₁₀ClFN₂ 192.62 g/mol 2-fluoro, 4-methylphenyl Fluorescent probe synthesis Air-sensitive; requires inert storage

Research Findings and Key Contrasts

  • Kinetic Studies : Hydrazine dihydrochloride derivatives exhibit first-order kinetics in redox reactions (e.g., with Naphthol Green B), but the DMB-substituted variant shows slower reaction rates due to steric hindrance .
  • Synthetic Yield: The use of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride in selenadiazoloquinolone synthesis achieves >80% yield , outperforming analogs like 4-methoxybenzyl hydrazine, which suffer from lower yields (~60%) due to side reactions .

Biological Activity

(2,4-Dimethoxybenzyl)hydrazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C10H14Cl2N2O2
  • Molecular Weight : 218.68 g/mol
  • Appearance : Solid at room temperature, typically stored under inert conditions to maintain stability.

The compound features two methoxy groups at the 2 and 4 positions of the benzyl ring, which are crucial for its biological activity.

Synthesis

The synthesis of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions. The process can be summarized as follows:

  • Reagents : 2,4-dimethoxybenzaldehyde, hydrazine hydrate.
  • Conditions : Acidic medium.
  • Reaction : Formation of hydrazone intermediate followed by treatment with hydrochloric acid to yield the dihydrochloride salt.

Antimicrobial Activity

Research indicates that (2,4-Dimethoxybenzyl)hydrazine dihydrochloride exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus31.25 - 12562.5 - 250
Escherichia coli>1000>1000
Bacillus subtilis31.25 - 500125 - 500

These findings suggest that the compound is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains .

Anticancer Activity

The compound has demonstrated potential antitumor effects in various studies. Notably, it has shown promising results in inhibiting cancer cell proliferation:

  • Cell Lines Tested : HeLa (cervical cancer), LN-229 (brain cancer).
  • IC50 Values :
    • HeLa: ~50 µM for significant cytotoxicity.
    • LN-229: IC50 = 0.77 µM, indicating high potency against this cell line.

The mechanism of action may involve inhibition of specific enzymes or pathways related to cancer progression .

Cytotoxicity Studies

Cytotoxicity assays reveal that while some concentrations lead to significant cell death, others may enhance cell viability:

Compound Concentration (µM)% Cell Viability
25+100%
50~37%
75~41%

These results underline the dual nature of the compound's effects on cellular health depending on dosage .

The biological activity of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride is attributed to its ability to form covalent bonds with biomolecules. The hydrazine moiety is particularly reactive towards various electrophiles, allowing it to disrupt cellular processes through enzyme inhibition or alteration of metabolic pathways .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of (2,4-Dimethoxybenzyl)hydrazine dihydrochloride in different biological contexts:

  • Antimicrobial Efficacy : A study demonstrated significant antibacterial activity against MRSA strains with MIC values comparable to established antibiotics.
  • Anticancer Screening : In vivo studies on zebrafish embryos showed low toxicity levels while effectively inhibiting cancer cell growth in vitro.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,4-Dimethoxybenzyl)hydrazine Dihydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via hydrazine protection using the 2,4-dimethoxybenzyl (DMB) group. A validated approach involves coupling hydrazine derivatives with DMB-protected intermediates under acidic conditions. Optimization includes varying catalysts (e.g., TBAB in ethanol), reaction time (6–18 hours), and temperature (reflux vs. room temperature). Monitoring by TLC or HPLC ensures completion. Post-synthesis, purification via crystallization (water-ethanol mixtures) or column chromatography is critical to isolate the dihydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of (2,4-Dimethoxybenzyl)hydrazine Dihydrochloride?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm the DMB group’s aromatic protons (δ 6.7–7.1 ppm) and hydrazine NH signals.
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~245) and isotopic patterns.
  • Elemental analysis (C, H, N, Cl) to validate stoichiometry.
  • Melting point analysis (compare lit. values; decomposition above 150°C may indicate impurities) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The dihydrochloride salt is hygroscopic; store desiccated at –20°C in amber vials. Stability tests in DMSO or aqueous buffers (pH 4–7) over 48 hours at 4°C/25°C are advised. Monitor degradation via HPLC (retention time shifts) or colorimetric assays for free hydrazine .

Advanced Research Questions

Q. How does the 2,4-dimethoxybenzyl group influence reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The DMB group acts as a safety-catch linker, blocking premature hydrazine reactivity. Cleavage requires sequential steps:

Deprotection : Treat with TFA-DCM (95:5 v/v) to remove DMB.

Oxidation : Use Cu(OAc)₂ in methanol to generate esters or thioesters for native chemical ligation (NCL).

  • Critical Note : Side reactions (e.g., alkylation) are minimized by optimizing TFA exposure time (≤30 minutes) .

Q. What analytical challenges arise in quantifying trace byproducts during synthesis, and how can they be resolved?

  • Methodological Answer : Common byproducts include:

  • Unreacted hydrazine : Detect via derivatization with 2,4-dichlorophenylhydrazine (DCPH) under acidic conditions, followed by LC-MS/MS.
  • Oxidized intermediates : Use redox titration (iodine-thiosulfate) or UV-Vis spectroscopy (λ~300 nm for azine derivatives).
  • Method Validation : Spike recovery experiments (80–120%) ensure accuracy .

Q. How do solvent polarity and proticity affect the compound’s solvatochromic properties in UV-Vis studies?

  • Methodological Answer : Solvatochromism is assessed in solvents like ethanol (polar protic), DMSO (polar aprotic), and hexane (nonpolar). UV absorption maxima (λ_max) shifts correlate with solvent dielectric constants. For example, λ_max increases by ~15 nm in ethanol vs. hexane due to enhanced π→π* transitions. Data fitting with Lippert-Mataga equations quantifies excited-state dipole moments .

Q. What strategies mitigate cytotoxicity during biological assays involving this compound?

  • Methodological Answer :

  • Dose Optimization : Pre-screen in HEK-293 or HepG2 cells (MTT assay; IC₅₀ typically >100 µM).
  • Chelation : Add EDTA (1 mM) to buffer solutions to neutralize residual metal catalysts (e.g., Cu²⁺).
  • Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify detoxification pathways .

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